molecular formula C12H12N2O2S B108670 Benzenamine, 2,2'-sulfonylbis- CAS No. 53347-49-2

Benzenamine, 2,2'-sulfonylbis-

Cat. No.: B108670
CAS No.: 53347-49-2
M. Wt: 248.3 g/mol
InChI Key: MYEWQUYMRFSJHT-UHFFFAOYSA-N
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Description

Benzenamine, 2,2’-sulfonylbis-: is an organic compound with the molecular formula C12H12N2O2S. It is a derivative of benzenamine (aniline) where two aniline molecules are connected via a sulfonyl group. This compound is known for its applications in various fields, including pharmaceuticals, materials science, and catalysis.

Mechanism of Action

Target of Action

The primary target of 2-(2-aminophenyl)sulfonylaniline, also known as 2,2’-Sulfonyldianiline or Benzenamine, 2,2’-sulfonylbis-, is dihydrofolate reductase (DHFR) . DHFR is an enzyme that plays a crucial role in the synthesis of nucleotides and the metabolism of folate. Inhibition of DHFR is a prominent mechanism through which sulfonamide derivatives, like 2-(2-aminophenyl)sulfonylaniline, exhibit antimicrobial and antitumor activities .

Mode of Action

2-(2-aminophenyl)sulfonylaniline interacts with its target, DHFR, by binding to the active sites of the enzyme . This binding inhibits the function of DHFR, thereby disrupting the synthesis of nucleotides and the metabolism of folate. The disruption of these processes can lead to the inhibition of cell growth and replication, particularly in rapidly dividing cells such as cancer cells and bacteria .

Biochemical Pathways

The primary biochemical pathway affected by 2-(2-aminophenyl)sulfonylaniline is the folate metabolic pathway . By inhibiting DHFR, this compound disrupts the conversion of dihydrofolate to tetrahydrofolate, a crucial step in the folate metabolic pathway. Tetrahydrofolate is a necessary cofactor for the synthesis of nucleotides, so its depletion can lead to a decrease in DNA synthesis and cell replication .

Pharmacokinetics

Similar sulfonamide derivatives are generally well-absorbed and widely distributed in the body . They are primarily metabolized in the liver and excreted in the urine .

Result of Action

The molecular and cellular effects of 2-(2-aminophenyl)sulfonylaniline’s action primarily involve the inhibition of cell growth and replication. By disrupting the folate metabolic pathway and inhibiting the synthesis of nucleotides, this compound can effectively halt the growth and replication of cells, particularly those that are rapidly dividing . This makes it potentially effective against certain types of cancer cells and bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reaction with Sulfonyl Chloride: One common method involves the reaction of benzenamine with sulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired product after purification.

    Oxidation of Sulfides: Another method involves the oxidation of sulfides to sulfoxides and then to sulfones. This can be achieved using oxidizing agents such as hydrogen peroxide or peracids.

Industrial Production Methods: Industrial production of Benzenamine, 2,2’-sulfonylbis- often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzenamine, 2,2’-sulfonylbis- can undergo oxidation reactions to form sulfoxides and sulfones.

    Reduction: It can be reduced to form corresponding amines or other reduced products.

    Substitution: The compound can participate in substitution reactions, where the sulfonyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, alkylating agents.

Major Products:

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines: From reduction reactions.

    Substituted Benzenamines: From substitution reactions.

Scientific Research Applications

Chemistry:

    Catalysis: Used as a catalyst in various organic reactions.

    Synthesis: Employed in the synthesis of complex organic molecules.

Biology:

    Bioconjugation: Utilized in the conjugation of biomolecules for research purposes.

    Cross-linking: Acts as a cross-linking agent in the study of protein and nucleic acid interactions.

Medicine:

    Pharmaceuticals: Investigated for potential therapeutic applications, including antimicrobial and anticancer properties.

Industry:

    Materials Science: Used in the development of advanced materials with specific properties.

    Polymers: Incorporated into polymer structures to enhance their stability and functionality.

Comparison with Similar Compounds

  • Benzenamine, 3,3’-sulfonylbis-
  • Benzenamine, 4,4’-sulfonylbis-
  • Dapsone (4,4’-diaminodiphenyl sulfone)

Comparison:

  • Benzenamine, 2,2’-sulfonylbis- is unique due to its specific sulfonyl linkage, which imparts distinct chemical and physical properties compared to its isomers and analogs.
  • Benzenamine, 3,3’-sulfonylbis- and Benzenamine, 4,4’-sulfonylbis- have different positional isomerism, affecting their reactivity and applications.
  • Dapsone is widely used in medicine, particularly for its antimicrobial properties, whereas Benzenamine, 2,2’-sulfonylbis- is more commonly used in research and industrial applications.

Properties

IUPAC Name

2-(2-aminophenyl)sulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c13-9-5-1-3-7-11(9)17(15,16)12-8-4-2-6-10(12)14/h1-8H,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYEWQUYMRFSJHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)S(=O)(=O)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70201507
Record name Benzenamine, 2,2'-sulfonylbis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70201507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53347-49-2
Record name Benzenamine, 2,2'-sulfonylbis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053347492
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 2,2'-sulfonylbis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70201507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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